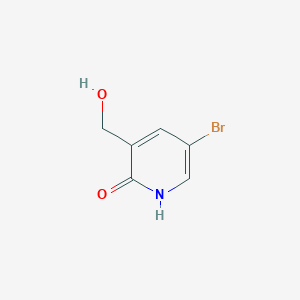

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, but it is not well developed for unactivated and primary alkyl boronic esters . A radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

Organoboron compounds, which are likely related to “5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one”, are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Organic Synthesis and Material Science

Rearrangements and Functionalized Piperidines : 5-(Bromomethyl)-1-pyrrolinium bromides, closely related to the target compound, undergo rearrangement with alkoxides to afford functionalized piperidines, indicating its utility in synthesizing complex nitrogen-containing cycles (Kimpe, Boelens, & Contreras, 1996).

Hyperbranched Polyelectrolytes : Synthesis from derivatives like 3,5-Bis(bromomethyl)pyridine hydrobromide led to the development of new hyperbranched polyelectrolytes, showcasing the role of similar compounds in creating advanced materials with potential applications in electronics and photonics (Monmoton et al., 2008).

Synthesis of Rupatadine Precursors : A method reported for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in rupatadine synthesis, highlights the significance of brominated pyridine derivatives in pharmaceutical synthesis due to their efficiency and environmental friendliness (Guo, Lu, & Wang, 2015).

Biological Applications

Antitumor Activity and Metal Ion Chelation : Compounds synthesized from pyridine derivatives, including those with bromo substitutions, have been evaluated for their antitumor activities and metal ion chelation properties. For instance, novel compounds with structural similarities showed weak growth inhibition on certain tumor cell lines, underscoring their potential in medicinal chemistry and therapy (Huang et al., 2017).

Iron Chelation for Overload Diseases : The synthesis and study of pyridinone derivatives, such as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, demonstrated their high coordination ability towards Fe(3+), offering a potential therapeutic option for iron overload diseases. This highlights the broader implications of similar compounds in addressing critical health issues (Lachowicz et al., 2016).

Propriétés

IUPAC Name |

5-bromo-3-(hydroxymethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSDHARUPWHNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)

![N-[4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2926819.png)

![N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2926820.png)

![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)

![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)